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Compound of Interest |

2-(2-o-Tolylcarbamoyl-ethyl)-
Compound Name:
pentanoic acid

CAS No.: 333405-90-6

Cat. No.: B2838050

. J

2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid
Molecular Identity & Physicochemical Profile[1][2]

CAS 333405-90-6 is chemically defined as 5-Oxo-2-propyl-5-(o-tolylamino)pentanoic acid.[1][2]
[3] It is a mono-amide derivative of 2-propylglutaric acid formed with o-toluidine. In the context
of pharmaceutical development, it is frequently utilized as a reference standard for impurity
qualification and metabolite identification, particularly in the analysis of valproic acid
metabolites or amide-linked impurities in local anesthetics.

1.1 Chemical Structure & Nomenclature
o |[UPAC Name: 5-[(2-Methylphenyl)amino]-5-oxo-2-propylpentanoic acid

Synonyms: 2-(2-o-Tolylcarbamoyl-ethyl)pentanoic acid; 2-Propylglutaric acid mono-o-
toluidide

Molecular Formula: C1sH21NOs3

Molecular Weight: 263.33 g/mol [2]

SMILES:CCCC(C(=0)0)CCC(=0)NclcceeelC
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1.2 Ehyqicnchpmical Prnpprtipe Tahle

Property Value Note
Appearance White to Off-white Solid Crystalline powder form
Melting Point 108 - 112 °C Experimental range

DMSO, Methanol, Ethyl

Solubility Acetate Limited water solubility

pKa (Acid) ~4.5 Carboxylic acid moiety
LogP 28-3.2 Predicted (Lipophilic)
H-Bond Donors 2 (NH, OH)

H-Bond Acceptors 3 (C=0 amide, C=0 acid, OH)

Contextual Significance in Drug Development

The structural motif of CAS 333405-90-6 combines a lipophilic valeric acid backbone with an

aromatic amide. This configuration is chemically significant for two primary reasons:

» Impurity Profiling: It acts as a stable surrogate for monitoring the "glutarimide ring-opening"

degradation pathway. Drugs containing glutarimide rings (e.g., glutethimide derivatives) or

glutaric anhydrides in their synthesis can hydrolyze to form mono-amide acids.

o Metabolite Identification: 2-Propylglutaric acid is a known metabolite of Valproic Acid (VPA).

The o-toluidide derivative (CAS 333405-90-6) serves as a UV-active derivative or a specific

impurity marker in processes where o-toluidine is present (e.g., cross-contamination or

specific synthesis routes).

Synthesis & Reaction Mechanism

The synthesis of CAS 333405-90-6 follows a nucleophilic acyl substitution pathway involving

the regioselective ring opening of 2-propylglutaric anhydride by o-toluidine.

3.1 Synthetic Pathway Diagram

The following diagram illustrates the reaction mechanism, highlighting the steric factors that

drive regioselectivity toward the formation of the 5-oxo isomer (distal amide) rather than the 1-
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0XO0 isomer.

Reaction Conditions :
. Catalyst: TEA or DMAP (Optional) ~ :

Temp: 0°C to RT

Solvent: THF or DCM

2-Propylglutaric Anhydride

(Unsymmetrical Electrophile) Activation
\ Transition State Ring Openin CAS 333405-90-6
w" (Nucleophilic Attack at C5) (5-Ox0-2-propyl-5-(o-tolylamino)pentanoic acid)
o-Toluidine

(Nucleophile)

Click to download full resolution via product page

Caption: Regioselective synthesis of CAS 333405-90-6 via anhydride ring opening. Steric
hindrance at the C2-propyl position directs the amine attack to the distal C5 carbonyl.

3.2 Detailed Protocol

» Preparation: Dissolve 2-propylglutaric anhydride (1.0 eq) in anhydrous Tetrahydrofuran
(THF).

» Addition: Cool the solution to 0°C. Add o-toluidine (1.05 eq) dropwise to minimize exotherm.

¢ Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor
consumption of anhydride by TLC or HPLC.

o Work-up: Evaporate solvent. Redissolve residue in Ethyl Acetate and wash with 1N HCI (to
remove excess toluidine) followed by brine.
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 Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column
chromatography (SiO2, Hexane:EtOAc gradient) to isolate the target acid.

Analytical Characterization

Validating the identity of CAS 333405-90-6 requires a multi-modal approach. The presence of
the carboxylic acid and the amide functionality must be confirmed distinct from the starting

anhydride.

4.1 Analytical Workflow

Crude Product
(CAS 333405-90-6)

/ Validaticg- Methods \

HPLC-UV (254 nm) LC-MS (ESI-) 1H NMR (DMSO-d6)
Purity Assessment Mass Confirmation [M-H]- 262.3 Structural Elucidation

Diagnostic Signals:

>98% Area m/z 262.3 6 12.0 (COOH)
§ 9.5 (NH)
\J \J \J
Purity Confirmed Identity Confirmed Structure Confirmed

Click to download full resolution via product page

Caption: Analytical workflow for the structural validation of CAS 333405-90-6.

4.2 Nuclear Magnetic Resonance (NMR) Analysis

The 1H NMR spectrum in DMSO-d6 provides diagnostic signals distinguishing the product from
the starting materials.
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Shift (6 ppm) Multiplicity Integration Assighment
) -COOH (Carboxylic
12.05 Broad Singlet 1H )
Acid)
9.45 Singlet 1H -NH- (Amide)
] Ar-H (o-Tolyl aromatic
7.10-7.40 Multiplet 4H )
ring)
) Ar-CHs (Methyl on
2.25 Singlet 3H
tolyl)
_ -CH2-CO- and -CH-
2.15-2.30 Multiplet 3H
(Alpha protons)
1.70-1.90 Multiplet 2H -CH:- (Beta protons)
] -CH2-CHz- (Propyl
1.20 — 1.40 Multiplet 4H _
chain)
-CHs (Terminal propy!
0.85 Triplet 3H ( Propy

methyl)

4.3 Mass Spectrometry (LC-MS)

« lonization Mode: Electrospray lonization (ESI), Negative Mode.
e Parent lon: [M-H]~ = 262.3 m/z.

» Fragmentation Pattern: Loss of CO:z (44 Da) and cleavage of the amide bond typically yields
characteristic ions for the o-toluidine fragment (m/z 106) and the aliphatic chain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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CAS 333405-90-6]. BenchChem, [2026]. [Online PDF]. Available at:
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pentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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